3-Cyclohexylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexylazetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure with a cyclohexyl group attached to the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-Cyclohexylazetidine, often involves cyclization reactions. One common method is the intramolecular cyclization of amino alcohols or amino halides. For instance, the cyclization of 3-cyclohexyl-1-aminopropanol under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexylazetidine undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert this compound into corresponding oxides or ketones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines .
Scientific Research Applications
3-Cyclohexylazetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclohexylazetidine and its derivatives involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. For instance, certain derivatives may inhibit enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Azetidine: A simpler four-membered ring structure without the cyclohexyl group.
Pyrrolidine: A five-membered nitrogen-containing ring with different chemical properties.
Piperidine: A six-membered nitrogen-containing ring, commonly found in many natural products and pharmaceuticals.
Uniqueness: 3-Cyclohexylazetidine is unique due to its specific ring strain and the presence of the cyclohexyl group, which imparts distinct chemical reactivity and potential biological activity compared to other azetidines and related compounds .
Properties
Molecular Formula |
C9H17N |
---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
3-cyclohexylazetidine |
InChI |
InChI=1S/C9H17N/c1-2-4-8(5-3-1)9-6-10-7-9/h8-10H,1-7H2 |
InChI Key |
MTKFRSYJQSSPBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.